molecular formula C9H13N3O2 B11924916 3,4-Dimethoxybenzimidohydrazide

3,4-Dimethoxybenzimidohydrazide

Cat. No.: B11924916
M. Wt: 195.22 g/mol
InChI Key: ZIQGUXSQIQDBHU-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzimidohydrazide is an organic compound with the molecular formula C9H13N3O2 It is a derivative of benzimidohydrazide, characterized by the presence of two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybenzimidohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. One common method includes the following steps:

    Starting Material: 3,4-Dimethoxybenzaldehyde.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.

    Product Isolation: The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzimidohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3,4-Dimethoxybenzimidohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzimidohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and proteins, affecting their function.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzimidohydrazide: The parent compound without methoxy groups.

    2-Ethoxybenzimidohydrazide: A similar compound with an ethoxy group instead of methoxy groups.

Uniqueness

3,4-Dimethoxybenzimidohydrazide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N'-amino-3,4-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H13N3O2/c1-13-7-4-3-6(9(10)12-11)5-8(7)14-2/h3-5H,11H2,1-2H3,(H2,10,12)

InChI Key

ZIQGUXSQIQDBHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=NN)N)OC

Origin of Product

United States

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